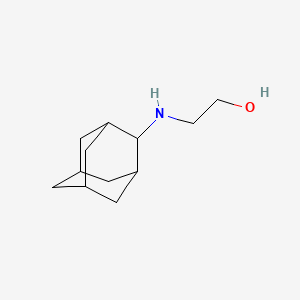

2-(2-Adamantylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-Adamantylamino)ethanol involves the reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol, yielding the desired compound. This process highlights the compound's accessibility through relatively straightforward chemical reactions, facilitating its use as a precursor for more complex molecules (Chapman & Toyne, 1972).

Molecular Structure Analysis

The adamantyl group contributes to the compound's unique three-dimensional structure, which impacts its physical and chemical properties. Crystallographic studies of related adamantyl derivatives reveal the influence of the adamantane framework on the molecular conformation and packing, shedding light on the steric effects and potential reactivity patterns of 2-(2-Adamantylamino)ethanol derivatives (Reinheimer et al., 2016).

Chemical Reactions and Properties

2-(2-Adamantylamino)ethanol undergoes various chemical reactions, including carboxylation and cyclization, to produce a wide range of derivatives. These reactions are influenced by the compound's molecular structure, particularly the presence of the adamantyl group, which can lead to unique reactivity patterns and the formation of novel structures with potential biological activities (Alford et al., 1972).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Formation through Reaction with Sodium Hydroxide : The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol produces 2-(1-adamantylamino)ethanol (Chapman & Toyne, 1972).

- Carboxylation Reactions : In a study on carboxylation of various adamantyl alcohols, 2-(1-adamantyl)ethanol showed distinctive behavior in producing certain carboxylic acids (Alford, Cuddy, Grant & Mckervey, 1972).

Biological and Medical Research

- Antimicrobial and Anti-inflammatory Properties : 2-(1-Adamantylamino)-5-substituted-1,3,4-thiadiazoles, derived from adamantylamino ethanol, have been tested for antimicrobial and anti-inflammatory activities. Some derivatives showed promising activities against Gram-positive bacteria and fungus Candida albicans, as well as anti-inflammatory effects in vivo (Kadi et al., 2007).

- Antibacterial Properties of Adamantane Derivatives : A study on adamantane derivatives, potentially including 2-(2-Adamantylamino)ethanol, highlighted their potential in developing new antiseptics due to the increasing resistance to existing antimicrobial drugs (Vrynchanu et al., 2018).

Optical Properties and Applications

- Nonlinear Optical Properties : 2-(2-Adamantylamino)ethanol derivatives have been studied for their optical properties. For example, 2-adamantylamino-5-nitropyridine, a derivative, has been characterized for absorption and refractive indices to clarify its wavelength-conversion properties in optical communication systems (Yokoo, Yokohama, Kobayashi & Kaino, 1998).

Environmental Applications

- CO2 Capture and Conversion : In environmental science, 2-(2-Adamantylamino)ethanol derivatives, such as 2-(butylamino)ethanol, have been explored for their ability to react with CO2, forming carbamates and protonated amines. This reaction is significant in the context of CO2 capture technologies (Barzagli, Mani & Peruzzini, 2016).

Safety And Hazards

The safety data sheet for “2-(2-Adamantylamino)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Orientations Futures

While specific future directions for “2-(2-Adamantylamino)ethanol” are not available, the future of ethanol production is promising. Technological advancements are leading to more sustainable and efficient production of ethanol . Furthermore, the integration of bioelectrocatalysis in the fields of biosensors, fuel cells, solar cells, and bioelectrosyntheses of high-value chemicals is a promising future direction .

Propriétés

IUPAC Name |

2-(2-adamantylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEHXCRULFHITF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Adamantylamino)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

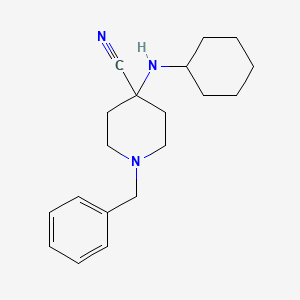

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)